1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one
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Overview
Description
1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is a complex organic compound that features a unique combination of indole, piperazine, and benzodioxin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one typically involves multiple steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized from catechol and ethylene glycol under acidic conditions.
Piperazine Derivative Formation: The piperazine ring is introduced by reacting the benzodioxin derivative with piperazine in the presence of a suitable coupling agent.
Indole Attachment: The final step involves the attachment of the indole moiety to the piperazine-benzodioxin intermediate using a suitable linker, such as a butanone chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The indole and benzodioxin moieties can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the piperazine moiety can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure that can interact with various biological targets.
Pharmacology: The compound is investigated for its potential effects on neurotransmitter receptors and enzymes.
Biology: It is used in studies related to cell signaling pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The indole moiety can interact with serotonin receptors, while the piperazine ring can modulate the activity of various enzymes . The benzodioxin moiety may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin-2-methanol: Similar in structure but lacks the piperazine and indole moieties.
Indole-3-acetic acid: Contains the indole moiety but lacks the benzodioxin and piperazine components.
Doxazosin: Contains a piperazine ring but differs in the other structural components.
Uniqueness
1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is unique due to its combination of three distinct moieties, each contributing to its potential biological activity and stability. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H27N3O4 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
1-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one |
InChI |
InChI=1S/C25H27N3O4/c29-24(11-5-6-18-16-26-20-8-2-1-7-19(18)20)27-12-14-28(15-13-27)25(30)23-17-31-21-9-3-4-10-22(21)32-23/h1-4,7-10,16,23,26H,5-6,11-15,17H2 |
InChI Key |
PYPLWCDAHPEZJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)C4COC5=CC=CC=C5O4 |
Origin of Product |
United States |
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